Product packaging for Spiro[3.5]nonane-7-sulfonyl chloride(Cat. No.:CAS No. 2241141-15-9)

Spiro[3.5]nonane-7-sulfonyl chloride

Cat. No.: B2559674
CAS No.: 2241141-15-9
M. Wt: 222.73
InChI Key: UDKSTTCXBVLBIF-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Organic and Medicinal Chemistry

Spirocycles are bicyclic systems where two rings are connected by a single, shared carbon atom, known as the spiro atom. researchgate.net This unique structural feature imparts a high degree of three-dimensionality and conformational rigidity compared to their linear or fused-ring counterparts. caltech.edu In contemporary organic and medicinal chemistry, these attributes are highly sought after. The rigid, non-planar structure of spirocyclic scaffolds allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets like proteins and enzymes. acs.orgtandfonline.com

A key advantage of incorporating spirocycles into drug candidates is the increase in their fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is often correlated with improved clinical success rates, as it can lead to better physicochemical properties, including increased solubility and metabolic stability, while reducing off-target effects. researchgate.net Consequently, spirocyclic motifs are found in a variety of approved drugs and are considered "privileged scaffolds" in drug discovery, offering a pathway to escape the "flatland" of traditional aromatic, two-dimensional molecules. acs.orgorganic-chemistry.org Their synthesis is a dynamic area of research, with methodologies being developed to access a diverse range of these complex structures for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netmdpi.comorganic-chemistry.org

The Role of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophilic compounds that serve as crucial intermediates in organic synthesis. Their importance stems from their ability to react readily with a wide array of nucleophiles. The most prominent application is in the synthesis of sulfonamides (R-SO₂NR'₂) through reaction with primary or secondary amines. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial drugs (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents.

Beyond sulfonamide formation, sulfonyl chlorides are precursors to several other important functional groups. Their reaction with alcohols yields sulfonate esters (R-SO₂OR'), which are excellent leaving groups in substitution and elimination reactions. organic-chemistry.org They can also be used to generate sulfones through Friedel-Crafts reactions with aromatic compounds and can be converted to sulfinic acids and their salts. organic-chemistry.org This broad reactivity makes sulfonyl chlorides indispensable tools for chemists to introduce the sulfonyl moiety into molecules, enabling the synthesis of a vast range of compounds with diverse applications.

Rationale for Investigating Spiro[3.5]nonane-7-sulfonyl Chloride: Bridging Spiro Chemistry and Sulfonyl Reactivity

The investigation of this compound is driven by the compelling combination of its two core components. The spiro[3.5]nonane framework provides a rigid, three-dimensional alicyclic structure, while the sulfonyl chloride group offers a reactive handle for a multitude of chemical transformations. This molecule serves as a bridge, allowing for the introduction of the desirable spirocyclic motif into larger, more complex molecules, particularly those of pharmaceutical interest.

By using this compound in reactions, chemists can synthesize novel sulfonamides and sulfonate esters that incorporate the spiro[3.5]nonane scaffold. This strategy allows for the exploration of new chemical space, creating molecules with unique steric and electronic properties conferred by the bulky and conformationally restricted spirocyclic group. Recent patent literature indicates its use as an intermediate in the development of inhibitors for phospholipid synthesis, highlighting its relevance in contemporary drug discovery programs. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15ClO2S B2559674 Spiro[3.5]nonane-7-sulfonyl chloride CAS No. 2241141-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.5]nonane-7-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)8-2-6-9(7-3-8)4-1-5-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKSTTCXBVLBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CC2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of Spiro 3.5 Nonane 7 Sulfonyl Chloride

While specific, peer-reviewed synthetic procedures for Spiro[3.5]nonane-7-sulfonyl chloride are not widely published in academic literature, its preparation can be inferred from established methods for synthesizing aliphatic sulfonyl chlorides. A highly plausible route involves the oxidative chlorination of the corresponding spiro[3.5]nonane-7-thiol.

This transformation is commonly achieved using various reagent systems. For instance, the treatment of a thiol with oxidizing and chlorinating agents like a combination of hydrogen peroxide and thionyl chloride (H₂O₂/SOCl₂), or N-Chlorosuccinimide (NCS) in the presence of an acid, can efficiently yield the desired sulfonyl chloride. researchgate.netresearchgate.netorganic-chemistry.org These methods are often high-yielding, proceed under mild conditions, and tolerate a range of functional groups, making them suitable for the synthesis of complex intermediates like this compound. The precursor, spiro[3.5]nonane-7-thiol, would likely be prepared through functionalization of the parent spiro[3.5]nonane hydrocarbon or a related ketone derivative.

Chemical Properties and Reactivity

Spiro[3.5]nonane-7-sulfonyl chloride exhibits the characteristic reactivity of an aliphatic sulfonyl chloride. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.

Key Reactions:

Sulfonamide Formation: It reacts readily with primary and secondary amines, typically in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding N-substituted spiro[3.5]nonane-7-sulfonamides.

Sulfonate Ester Formation: In reaction with alcohols, it forms spiro[3.5]nonane-7-sulfonate esters.

Hydrolysis: Like most sulfonyl chlorides, it is sensitive to water and will hydrolyze to form the corresponding spiro[3.5]nonane-7-sulfonic acid. organic-chemistry.org

The reactivity is governed by a nucleophilic substitution mechanism at the sulfur center. The bulky spiro[3.5]nonane group may impart some steric hindrance, potentially influencing reaction rates compared to smaller, unconstrained sulfonyl chlorides.

Physicochemical Properties

Property Value
Molecular Formula C₉H₁₅ClO₂S
Molecular Weight 222.73 g/mol
CAS Number 2241141-15-9
Appearance (Predicted) Colorless to light yellow liquid or low-melting solid

| XLogP3 (Predicted) | 3.2 |

Data sourced from PubChem CID 138039655 and other chemical supplier information. acs.org

Applications in Organic Synthesis

The primary application of Spiro[3.5]nonane-7-sulfonyl chloride is as a specialized building block in organic synthesis. Its utility lies in its ability to introduce the spiro[3.5]nonane moiety into target molecules. This is particularly valuable in medicinal chemistry for creating novel compounds with potential therapeutic applications.

As documented in patent literature, the compound has been utilized as a key intermediate in the synthesis of novel inhibitors of phospholipid synthesis. researchgate.net In this context, it is likely reacted with various amine-containing fragments to generate a library of sulfonamide derivatives. These derivatives are then screened for biological activity, with the spirocyclic group serving to probe the steric and conformational requirements of the enzyme's active site.

Structural and Conformational Analysis

General Approaches to Spiro[3.5]nonane Ring Systems

The construction of the spiro[3.5]nonane core, which links a cyclobutane and a cyclohexane ring through a single carbon atom, can be achieved through various strategic disconnections and cyclization methods.

Cycloaddition reactions are powerful tools for rapidly building molecular complexity and are well-suited for the synthesis of spirocyclic frameworks. researchgate.net These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

[4+2] Cycloaddition (Diels-Alder Reaction): This reaction can be employed to construct the six-membered ring of the spiro[3.5]nonane system. By using a dienophile containing an exocyclic double bond attached to a four-membered ring, a spiro[3.5]nonane derivative can be formed in a single, often highly stereoselective, step. For instance, reactions of 5-methylidene-hydantoins with cyclic dienes like cyclopentadiene (B3395910) proceed with high yields and stereoselectivity, forming spiro-norbornene derivatives. mdpi.com

[3+2] Cycloaddition: This type of reaction is effective for creating five-membered rings, but the principles can be adapted for spirocycle synthesis. The reaction of donor-acceptor cyclopropanes with enamides, for example, has been developed to access spiro(cyclopentane-1,3'-indoline) derivatives with excellent yields and diastereoselectivity. frontiersin.org The strategic use of in-situ generated azomethine ylides in reactions with isatins is another efficient method for constructing spirooxindole systems. beilstein-journals.org

These cycloaddition strategies offer the advantage of forming the quaternary spiro-center with good control over regiochemistry and stereochemistry. researchgate.net

Table 1: Examples of Cycloaddition Reactions in Spirocycle Synthesis This table is interactive and can be sorted by clicking the headers.

Reaction Type Reactants Resulting Spiro System Key Features Reference
[4+2] Cycloaddition 5-Methylideneimidazolones + Cyclopentadiene Spiro-norbornene-hydantoin High yield, predominantly exo-product formation. mdpi.com
[3+2] Cycloaddition Donor-Acceptor Cyclopropanes + Enamides Spiro(cyclopentane-1,3'-indoline) Chemo- and diastereoselective, catalyzed by NaOH. frontiersin.org
[3+2] Cycloaddition Isatins + in situ Azomethine Ylides Spirooxindole systems Efficient construction of versatile spiro-systems. beilstein-journals.org
Current time information in Le Flore County, US.scilit.com Cycloaddition β-diketiminate-substituted diyls + 1,2-diketones 5-metalla-spiro[4.5]heterodecenes Oxidative addition reaction to form metallaspirocycles. mdpi.com

Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the formation of cyclic and spirocyclic systems under mild conditions. arkat-usa.org The reaction typically employs ruthenium-based catalysts, such as Grubbs' catalyst, to cyclize a diene substrate. researchgate.net

To construct a spiro[3.5]nonane system, a precursor containing two strategically placed double bonds is required. This is often a cycloalkane substituted at one carbon with two allyl groups or similar alkenyl chains. arkat-usa.org The RCM reaction then forms a new ring connected at the substituted carbon, creating the spiro junction. This methodology offers the advantage of leaving a double bond in the newly formed ring, which can be used for further synthetic modifications. arkat-usa.org While RCM is a powerful tool, its success can be influenced by factors such as substrate steric hindrance and potential side reactions like catalyst decomposition or competitive isomerization. rsc.orgrsc.org

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that uses a base to form a β-keto ester. libretexts.orgucalgary.ca This classical reaction is highly effective for synthesizing 5- and 6-membered rings. youtube.com For the synthesis of a spiro[3.5]nonane derivative, a precursor diester is required where the two ester functionalities are positioned to allow for the formation of one of the rings onto the other.

The reaction mechanism involves the deprotonation of an α-carbon to one ester group, creating an enolate. youtube.com This enolate then attacks the carbonyl carbon of the second ester group in an intramolecular nucleophilic acyl substitution, leading to the formation of the cyclic β-keto ester after an acidic workup. youtube.comyoutube.com This strategy has been successfully applied to the synthesis of novel spirocyclic pyrrolidines via the Dieckmann condensation as the key transformation. researchgate.net

The formation of lactams (cyclic amides) and lactones (cyclic esters) can be a key step in the synthesis of complex spirocyclic systems. These heterocycles are often found in biologically active natural products. tuhh.denih.gov

The synthesis of spiro-β-lactone-γ-lactam systems, for example, has been investigated extensively. nih.govscispace.combohrium.com These approaches often involve building a precursor molecule containing both a hydroxyl and a carboxylic acid (for lactonization) or an amine and a carboxylic acid (for lactamization) in a specific spatial arrangement that favors intramolecular cyclization to the spirocyclic product. The formation of fused systems can sometimes be preferred, and conditions must be carefully optimized to achieve the desired spiro-lactam or spiro-lactone when formation of the fused system is blocked. nih.govscispace.com

Oxidative cyclization provides a route to spirocyclic systems containing an oxetane (B1205548) ring, a saturated four-membered ether. magtech.com.cn These strained ring systems are of interest in medicinal chemistry. nih.gov A notable example is the synthesis of a spirocyclic oxetane-fused benzimidazole (B57391). mdpi.com In this approach, a precursor such as an o-cycloalkylaminoacetanilide, where the cycloamino substituent is 2-oxa-7-azaspiro[3.5]nonane, undergoes oxidative cyclization. mdpi.comsemanticscholar.org Reagents like Oxone® in formic acid can be used to facilitate the conversion of these acetanilides into ring-fused benzimidazoles in high yields. mdpi.com However, the stability of the spirocyclic oxetane under the reaction conditions is crucial, as more strained systems can be prone to degradation. mdpi.com

Table 2: Oxidative Cyclization for a Spiro[3.5]nonane-Related System This table is interactive and can be sorted by clicking the headers.

Precursor Reagents Product Key Features Reference
Acetanilide with 2-oxa-7-azaspiro[3.5]nonane substituent Oxone®, formic acid 7ʹ-Bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] Fuses a benzimidazole ring onto the spiro[3.5]nonane framework. mdpi.com

A highly relevant method for introducing a sulfonamide group within a spirocyclic system is the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides to form spirocyclic β- or γ-sultams (cyclic sulfonamides). scilit.comnih.gov This method is particularly pertinent to the synthesis of molecules related to this compound, as it directly constructs a cyclic sulfonamide on a spiro core.

The process involves the reduction of a nitrile group to a primary amine, followed by an intramolecular sulfonylation under mild conditions. researchgate.net A common reagent system for this transformation is sodium borohydride (B1222165) (NaBH₄) with a nickel(II) chloride catalyst (NiCl₂·6H₂O) in methanol. scilit.comnih.gov This cyclization proceeds efficiently for a range of substrates, providing access to sp³-enriched spirocyclic sultams which are valuable building blocks in drug discovery. nih.govresearchgate.net The sulfonyl fluoride (B91410) precursors are often used in place of the more reactive sulfonyl chlorides, which can be unstable under various nitrile-reduction conditions. thieme-connect.com

Table 3: Reductive Cyclization of Cyanoalkylsulfonyl Fluorides to Spirocyclic Sultams This table is interactive and can be sorted by clicking the headers.

Substrate Type Reagents Product Type Yield Range Reference
Cycloalkyl Cyanosulfonyl Fluoride NaBH₄, NiCl₂·6H₂O in MeOH Spirocyclic β- or γ-sultam 48-84% scilit.comnih.gov

Strategies for Introducing the Sulfonyl Chloride Moiety onto Spirocyclic Cores

The introduction of a sulfonyl chloride group onto a pre-existing spiro[3.5]nonane framework is a critical transformation that enables further derivatization, particularly for the synthesis of sulfonamides. Several chemical strategies can be employed to achieve this, ranging from the functionalization of activated precursors to the direct oxidation of sulfur-containing intermediates.

One common approach involves the use of spiro[3.5]nonane derivatives bearing activated functional groups, such as alcohols or amines. While the direct conversion of an alcohol to a sulfonyl chloride is not a standard single-step transformation, alcohols can serve as precursors in multi-step sequences. For instance, an alcohol can be converted into a leaving group (e.g., a tosylate or a halide), which is then displaced by a sulfur nucleophile that is subsequently oxidized.

A more direct, late-stage approach involves the conversion of primary sulfonamides into sulfonyl chlorides. This transformation is particularly valuable in medicinal chemistry for diversifying lead compounds. A method utilizing a pyrylium (B1242799) salt (Pyry-BF4) in combination with magnesium chloride has been reported to activate the otherwise poorly nucleophilic NH2 group of a primary sulfonamide, facilitating its conversion to the highly electrophilic sulfonyl chloride. nih.gov This allows for the introduction of a wide array of nucleophiles to synthesize complex sulfonamides, sulfonates, and other sulfur-based functional groups under mild conditions. nih.gov This strategy is notable for its high chemoselectivity and tolerance of sensitive functional groups, making it suitable for complex, densely functionalized molecules. nih.gov

A robust and frequently employed method for forming sulfonyl chlorides is the oxidative chlorination of corresponding sulfide (B99878) or thiol precursors. This strategy has been successfully applied to the synthesis of various spirocyclic sulfonyl chlorides. nih.govresearchgate.net A general and efficient two-step process begins with the conversion of a spirocyclic iodide into a thioacetate (B1230152) by reaction with potassium thioacetate. nih.govresearchgate.net The resulting thioacetate intermediate is not isolated but is directly subjected to oxidative chlorination.

The oxidation step is typically achieved using N-chlorosuccinimide (NCS) in a solvent like methanol. nih.govresearchgate.net This method provides a direct route from a halide to the desired sulfonyl chloride. Other reagents and systems have been developed for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides, which are applicable to spirocyclic systems. These methods often feature mild reaction conditions and short reaction times, avoiding the use of harsh reagents. organic-chemistry.org

Table 1: Selected Reagents for Oxidative Chlorination of Sulfur Precursors

PrecursorReagent SystemKey Advantages
Thiols, DisulfidesHydrogen Peroxide / Zirconium TetrachlorideHigh efficiency, short reaction times, mild conditions. organic-chemistry.org
Thiols, DisulfidesNitrate Salt / ChlorotrimethylsilaneMild and efficient, high yields.
Thiol DerivativesN-Chlorosuccinimide / Dilute Hydrochloric AcidSmooth oxidation, good yields. organic-chemistry.org
SulfidesSodium Chlorite / Hydrochloric AcidIn situ generation of ClO2, high selectivity, scalable. mdpi.com

The mechanism of such oxidations can be complex, potentially involving sulfur-centered radical cations as intermediates, especially when starting from thioethers. stackexchange.com The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity. mdpi.comstackexchange.com

When a spirocyclic sulfonic acid is available, its conversion to the corresponding sulfonyl chloride is a standard and effective procedure. This transformation is a cornerstone of sulfonyl chloride synthesis. nih.gov Traditionally, reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), often with a catalytic amount of dimethylformamide (DMF), are used. researchgate.net

More recently, milder and more efficient reagents have been developed. For example, the combination of 1,3,5-triaza-7-phosphaadamantane (B1222458) (TAPC) and trichloroisocyanuric acid (TCCA) has been shown to convert a wide range of aromatic and aliphatic sulfonic acids into sulfonyl chlorides in excellent yields under solvent-free conditions at room temperature. lookchem.com This method demonstrates high chemoselectivity, tolerating functional groups such as alcohols, alkenes, and oximes. lookchem.com The proposed mechanism involves the formation of an intermediate that is then susceptible to nucleophilic attack by a chloride anion to yield the final sulfonyl chloride product. lookchem.com

Table 2: Reagents for Converting Sulfonic Acids to Sulfonyl Chlorides

Reagent(s)ConditionsScope
Thionyl Chloride (SOCl₂)Often heated, may require a catalyst (e.g., DMF)Broadly applicable for aromatic and aliphatic sulfonic acids. researchgate.netgoogle.com
Phosphorus Pentachloride (PCl₅)Typically requires heatingEffective but can be harsh.
TAPC / TCCARoom temperature, solvent-freeMild, high-yielding, and chemoselective for various sulfonic acids. lookchem.com

Significant progress has been made in the synthesis of oxa-spirocycles, which are spirocyclic frameworks containing an oxygen atom within one of the rings. These structures are of interest as they can exhibit improved physicochemical properties, such as increased water solubility and lower lipophilicity, compared to their carbocyclic counterparts. nih.govrsc.orgnih.gov

A general and powerful approach for constructing these molecules involves an iodocyclization reaction of alkenyl alcohols as the key step. nih.govresearchgate.net This reaction efficiently generates a variety of oxa-spirocyclic iodides. These iodides serve as versatile precursors for introducing the sulfonyl chloride moiety using the two-step thioacetate formation and oxidative chlorination sequence described previously (Section 2.2.2). nih.govresearchgate.net This strategy has enabled the synthesis of a large library of over 150 oxa-spirocyclic compounds, including numerous sulfonyl chloride derivatives. nih.govresearchgate.netresearchgate.net

Table 3: Examples of Synthesized Oxa-Spirocyclic Sulfonyl Chlorides via Iodocyclization Route

Starting Material TypeKey Reaction SequenceResulting Core Structure
Alkenyl alcohol1. Iodocyclization 2. KI/K₂S₂O₈ 3. KSAc 4. NCS/MeOHOxa-spiro[3.4]octane
Alkenyl amine derivative1. Iodocyclization 2. KI/K₂S₂O₈ 3. KSAc 4. NCS/MeOHAza-oxa-spiro compounds
Various substituted alkenols1. Iodocyclization 2. KI/K₂S₂O₈ 3. KSAc 4. NCS/MeOHDiverse substituted oxa-spirocycles. nih.gov

Process Development and Scale-Up Considerations for Spiro[3.5]nonane Syntheses

The transition from a laboratory-scale synthesis to a large-scale manufacturing process presents numerous challenges. For complex molecules like spiro[3.5]nonane derivatives, process development is critical to ensure the synthesis is robust, safe, cost-effective, and environmentally sustainable. nih.govprinceton-acs.org

Key considerations in process development include:

Route Scouting: Evaluating multiple synthetic routes to identify the most efficient and scalable pathway. This includes assessing the cost and availability of starting materials and reagents.

Reaction Optimization: Fine-tuning reaction parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and throughput while minimizing impurities. princeton-acs.org

Work-up and Isolation: Developing purification procedures that are amenable to large-scale operations, such as crystallization or extraction, and avoiding chromatography where possible. princeton-acs.org

Process Mass Intensity (PMI): Minimizing the total mass of materials (solvents, reagents, process water) used to produce a given mass of the active pharmaceutical ingredient (API). A lower PMI indicates a greener and more efficient process. princeton-acs.org

Safety Assessment: Identifying and mitigating potential hazards associated with reagents, intermediates, and reaction conditions (e.g., exothermic events, toxic gas evolution).

Scale-Up Strategy: Deciding between traditional batch processing and continuous flow manufacturing. Continuous flow reactors can offer advantages in heat transfer, mixing, and safety, especially for highly exothermic or hazardous reactions. researchgate.net Scale-up can be achieved through volumetric increases or by "numbering-up" (running multiple reactors in parallel). researchgate.net

For spirocyclic compounds in the pharmaceutical industry, robust crystallization-based syntheses and the development of telescoping processes (where multiple steps are performed in a single reactor without isolating intermediates) are often pursued to enhance efficiency. princeton-acs.org

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group (–SO₂Cl) is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is the basis for the most common transformations of this compound, leading to a diverse array of sulfonamide, sulfone, and sulfonate ester derivatives.

The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental method for the synthesis of sulfonamides. cbijournal.com This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This initial attack results in the displacement of the chloride ion and the formation of a sulfonamide bond (–SO₂–N).

The general reaction is typically carried out in the presence of a base, such as pyridine (B92270) or even an excess of the reacting amine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. rsc.orgspiroacademy.com The reactivity of the amine can be influenced by the groups attached to it; primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. cbijournal.com

This methodology can be applied to this compound to produce a variety of spirocyclic sulfonamides. The nature of the resulting sulfonamide depends on the amine used in the reaction, as illustrated in the following table.

Table 1: Synthesis of Spiro[3.5]nonane-7-sulfonamide Derivatives

Reactant Amine Product Class General Structure
Primary Amine (R-NH₂) N-substituted Spiro[3.5]nonane-7-sulfonamide Spiro[3.5]nonane-SO₂-NHR
Secondary Amine (R₂NH) N,N-disubstituted Spiro[3.5]nonane-7-sulfonamide Spiro[3.5]nonane-SO₂-NR₂
Ammonia (NH₃) Unsubstituted Spiro[3.5]nonane-7-sulfonamide Spiro[3.5]nonane-SO₂-NH₂

Spiro[3.5]nonane-7-sulfones can be synthesized through the reaction of this compound with carbon nucleophiles, typically in the form of organometallic reagents. This reaction forms a stable sulfur-carbon bond.

While direct studies on this compound are not detailed in the provided sources, the general reactivity of sulfonyl chlorides with organometallic reagents is well-established. Reagents such as Grignard reagents (R-MgX) and organocuprates (Gilman reagents, R₂CuLi) are capable of displacing the chloride from the sulfonyl group to form sulfones.

The reaction mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the sulfur atom, leading to the expulsion of the chloride ion. The choice of organometallic reagent can influence the reaction's efficiency and substrate compatibility.

Table 2: Potential Organometallic Reagents for Sulfone Synthesis

Organometallic Reagent Type Expected Product
Alkyl/Aryl Grignard (R-MgBr) Organomagnesium Alkyl/Aryl Spiro[3.5]nonane-7-sulfone
Lithium Dialkylcuprate (R₂CuLi) Organocuprate Alkyl Spiro[3.5]nonane-7-sulfone
Aryl/Vinyl Trifluoroborate Organoboron Aryl/Vinyl Spiro[3.5]nonane-7-sulfone researchgate.net

The reaction of this compound with alcohols provides a direct route to Spiro[3.5]nonane-7-sulfonate esters. This transformation is analogous to the well-known formation of tosylates from p-toluenesulfonyl chloride. libretexts.org The reaction is typically conducted in the presence of a non-nucleophilic base like pyridine. libretexts.orgyoutube.com

The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com Pyridine serves two roles: it acts as a solvent and neutralizes the HCl generated during the reaction. libretexts.org A crucial aspect of this reaction is its stereochemical outcome. Since the C–O bond of the alcohol is not broken during the reaction, the configuration of a chiral center at the alcohol's carbon atom is retained in the resulting sulfonate ester product. libretexts.orglibretexts.org These sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

Electrophilic and Radical Reactions Involving the Sulfonyl Moiety

Beyond traditional nucleophilic substitution, the sulfonyl chloride group can participate in more complex reaction cascades, particularly those involving radical intermediates. Modern synthetic methods utilizing visible-light photocatalysis have enabled novel transformations of sulfonyl chlorides. researchgate.net

Under visible light irradiation and in the presence of a suitable photocatalyst, sulfonyl chlorides can undergo a single-electron transfer to generate sulfonyl radicals (R-SO₂•). acs.orgresearchgate.net These highly reactive intermediates can then engage in a variety of transformations.

Research has demonstrated several key applications of this reactivity:

Radical Addition to Alkenes and Alkynes : Sulfonyl radicals generated from sulfonyl chlorides can add across carbon-carbon multiple bonds. For example, a visible-light-mediated process has been developed for the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes in the presence of water. acs.org

Radical Cascade Reactions : The initially formed sulfonyl radical can trigger a cascade of reactions, leading to complex molecular architectures. A photocatalyst-free method has been reported where the sulfonyl radical is generated by the self-homolysis of the sulfonyl chloride upon irradiation, initiating a sulfonylation/cyclization cascade. researchgate.net

Radical-Radical Cross-Coupling : In a strategy for synthesizing diverse sulfone compounds, sulfonyl chlorides can be cross-coupled with trifluoroborate salts under visible-light catalysis. This reaction proceeds through a radical-radical cross-coupling mechanism. researchgate.net

Construction of Allylic Sulfones : A method involving a radical addition-elimination reaction between sulfonyl chlorides and allyl bromides under visible light irradiation has been developed to produce allylic sulfones without the need for external additives. acs.org

These findings suggest that this compound could serve as a precursor to a spiro[3.5]nonan-7-ylsulfonyl radical, opening pathways for its incorporation into complex molecules through carbon-sulfur bond formation under mild, photoredox conditions.

Transformations of the Spiro[3.5]nonane Ring System in the Presence of the Sulfonyl Chloride

The stability of the spiro[3.5]nonane core allows for chemical modifications at other positions of the ring system, potentially while the sulfonyl chloride group is present.

While specific examples involving the functionalization of the this compound core are not extensively detailed in the literature, the chemistry of analogous spirocyclic systems provides insight into potential transformations. The reactivity of spirocycles is often driven by the release of ring strain, particularly in smaller ring systems. nih.gov

For instance, samarium(II)-mediated spirocyclization has been used to synthesize spiro[4.5]decane, spiro[3.5]nonane, and spiro[5.5]alkane systems. researchgate.net Furthermore, radical cascade processes are known to lead to the formation of fused- and spiro-bicyclic ring systems, indicating that radical conditions could potentially be used to modify the spiro[3.5]nonane skeleton itself. researchgate.net The stability of the sulfonyl group under certain conditions could allow it to be carried through such transformations, or it could be installed after the core has been modified.

Ring Expansion or Contraction of the Spirocyclic System

The spiro[3.5]nonane framework, characterized by a four-membered ring spiro-fused to a six-membered ring, possesses inherent ring strain in the cyclobutane moiety. This strain can be a driving force for rearrangement reactions that lead to either ring expansion or contraction, aiming for a more stable carbocyclic system. The presence of a sulfonyl group can influence these transformations electronically and sterically.

Ring Expansion:

Ring expansion reactions of spirocyclic systems often proceed through carbocationic intermediates or are mediated by reagents that facilitate skeletal rearrangement. While direct examples involving this compound are not documented, studies on similar systems provide insight into potential pathways. For instance, the ring expansion of Meldrum's acid-derived spirocyclopropanes has been shown to produce 6,8-dioxaspiro[3.5]nonane-5,9-diones. This transformation proceeds via the opening of the strained three-membered ring and subsequent formation of a new four-membered ring, illustrating a pathway to construct the spiro[3.5]nonane system itself.

In a hypothetical scenario, if a reactive intermediate, such as a carbocation, were generated adjacent to the spirocyclic core of a sulfonylated spiro[3.5]nonane derivative, a Wagner-Meerwein type rearrangement could occur. This would involve the migration of one of the carbon-carbon bonds of the cyclobutane ring to the electron-deficient center, resulting in an expanded ring system. The specific conditions and resulting products would be highly dependent on the substitution pattern and the reagents employed.

Ring Contraction:

Conversely, ring contraction of the cyclohexane ring in the spiro[3.5]nonane system could theoretically occur under specific conditions, although this is generally less common than the expansion of a strained four-membered ring. Ring contractions are often observed in photochemical reactions or rearrangements involving specific functional groups. For example, Favorskii-type rearrangements of α-halocyclohexanones can lead to cyclopentanecarboxylic acid derivatives. While not directly applicable to a sulfonyl chloride, this highlights a general principle of ring contraction. Research on spiro-cyclopropanecarboxylated sugars has demonstrated that electrophilic ring opening can lead to either ring-contraction or ring-expansion depending on the substrate and protecting groups.

The construction of functionalized carbocycles, including spirocycles, through ring contraction has been recognized as a powerful synthetic strategy. Such transformations often involve the rearrangement or extrusion of a small molecule from a larger parent ring.

Table 1: Examples of Ring Expansion in Analogous Spirocyclic Systems

Starting MaterialReagent/ConditionsProductYield (%)
Meldrum's acid-derived spirocyclopropanesStabilized sulfonium (B1226848) ylides1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-dionesup to 87%

Metal-Catalyzed Transformations of Sulfonylated Spirocycles

The sulfonyl chloride functional group is a versatile handle for a variety of metal-catalyzed transformations. These reactions typically involve the conversion of the sulfonyl chloride to a sulfonate ester or sulfonamide, which can then participate in cross-coupling reactions. While specific examples for this compound are not available, the general reactivity of sulfonyl chlorides and sulfonates in the presence of transition metal catalysts is well-documented.

Palladium, nickel, and copper catalysts are commonly employed for the cross-coupling of sulfonylated compounds. For instance, aryl and alkyl sulfonates can undergo Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the position of the sulfonyl group.

In the context of this compound, it could first be converted to a corresponding sulfonate ester (e.g., a tosylate or mesylate) or a sulfonamide. This derivative could then potentially undergo metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid could introduce a new aryl or vinyl substituent at the 7-position of the spiro[3.5]nonane skeleton. Similarly, a Buchwald-Hartwig amination could be used to introduce a variety of amine functionalities.

The efficiency and outcome of these potential reactions would depend on several factors, including the choice of catalyst, ligand, base, and solvent, as well as the inherent steric hindrance of the spirocyclic framework. The development of such transformations would provide a valuable tool for the functionalization of the spiro[3.5]nonane core, enabling the synthesis of a diverse range of derivatives for various applications.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of a Spiro[3.5]nonane-7-sulfonate Derivative

Reaction TypeCoupling PartnerCatalyst System (Example)Potential Product
Suzuki-Miyaura CouplingArylboronic acidPd(OAc)2 / SPhos7-Aryl-spiro[3.5]nonane
Sonogashira CouplingTerminal alkynePdCl2(PPh3)2 / CuI7-Alkynyl-spiro[3.5]nonane
Buchwald-Hartwig AminationAminePd2(dba)3 / BINAP7-Amino-spiro[3.5]nonane

Chiral Synthesis of Spiro[3.5]nonane Scaffolds

The enantioselective synthesis of spirocycles is a formidable challenge in organic synthesis. rsc.orgresearchgate.net Several strategies can be envisioned for the preparation of enantiomerically enriched spiro[3.5]nonane scaffolds suitable for conversion to the target sulfonyl chloride. These methods generally fall into two categories: asymmetric catalysis and the use of chiral starting materials.

One potential approach involves the asymmetric intramolecular cyclization of a prochiral precursor. For instance, a suitably substituted cyclohexanone (B45756) derivative could undergo a catalytic asymmetric intramolecular [2+2] cycloaddition to form the spiro[3.5]nonane skeleton. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, could be employed to induce enantioselectivity in this key ring-forming step. rsc.org The choice of catalyst and reaction conditions would be crucial in controlling the absolute stereochemistry of the spirocyclic product.

Another strategy could involve a catalytic asymmetric desymmetrization of a prochiral spiro[3.5]nonane derivative. For example, a prochiral diketone could be selectively reduced or functionalized using a chiral reagent or catalyst to yield a chiral ketone or alcohol, which could then be elaborated to the target sulfonyl chloride.

The use of a chiral pool approach represents a different strategy. A readily available enantiopure starting material, such as a derivative of a natural product, could be transformed through a series of stereocontrolled reactions to construct the spiro[3.5]nonane framework. This method has the advantage of building upon a pre-existing stereocenter to control the stereochemistry of the final product.

While specific examples for the chiral synthesis of the spiro[3.5]nonane scaffold leading directly to a 7-substituted derivative are not extensively documented, the principles of asymmetric synthesis provide a clear roadmap for accessing these chiral building blocks. rsc.org

Diastereoselective and Enantioselective Introduction of the Sulfonyl Chloride Group

The introduction of the sulfonyl chloride group at the 7-position of the spiro[3.5]nonane ring with stereochemical control is a critical step. A plausible and common strategy involves the stereoselective reduction of a precursor ketone, spiro[3.5]nonan-7-one, to the corresponding alcohol, spiro[3.5]nonan-7-ol, followed by conversion to the sulfonyl chloride.

The diastereoselective reduction of cyclic ketones is a well-established transformation in organic synthesis. organic-chemistry.orgacs.orgresearchgate.net The stereochemical outcome of the reduction of spiro[3.5]nonan-7-one would be influenced by the steric and electronic environment around the carbonyl group. The approach of the hydride reagent can be directed by the existing stereochemistry of the spirocyclic framework, leading to the preferential formation of one diastereomer of the alcohol. The choice of reducing agent can significantly impact the diastereoselectivity. researchgate.net For instance, sterically demanding reducing agents are likely to approach from the less hindered face of the ketone, while chelating reagents may lead to different stereochemical outcomes.

The following table illustrates hypothetical diastereomeric ratios (d.r.) that might be achieved in the reduction of a chiral, non-racemic spiro[3.5]nonan-7-one using different types of reducing agents, based on general principles of ketone reduction. acs.orgresearchgate.net

Reducing AgentProposed Facial SelectivityExpected Major DiastereomerHypothetical Diastereomeric Ratio (d.r.)
Sodium Borohydride (NaBH₄)Less hindered face attacktrans-alcohol85:15
L-Selectride®More hindered face attackcis-alcohol10:90
Lithium Aluminium Hydride (LiAlH₄)Less hindered face attacktrans-alcohol90:10

Once the chiral alcohol is obtained, its conversion to the sulfonyl chloride must proceed with control of stereochemistry. The reaction of an alcohol with a sulfonyl chloride, such as thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) followed by chlorination, typically proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. youtube.comcommonorganicchemistry.comcommonorganicchemistry.com This is because the C-O bond of the alcohol is not broken during the formation of the sulfonate ester intermediate. libretexts.org Subsequent conversion of the sulfonate to the sulfonyl chloride would also be expected to proceed without affecting the stereocenter. Therefore, the stereochemistry of the spiro[3.5]nonan-7-ol would be directly translated to the this compound.

Stereochemical Outcomes of Reactions Involving this compound

Chiral sulfonyl chlorides are valuable electrophiles in organic synthesis. The stereochemical outcome of reactions involving this compound will be dictated by the reaction mechanism, primarily S_N1 or S_N2 pathways at the sulfur atom or the carbon atom. scilit.comnih.govnih.gov

Nucleophilic substitution at the sulfonyl sulfur generally proceeds with inversion of configuration at the sulfur atom if it were a stereocenter. However, in the case of this compound, the chirality resides on the spirocyclic carbon framework. When a nucleophile attacks the carbon atom bonded to the sulfonyl chloride group, the stereochemical outcome depends on the reaction conditions and the nature of the substrate and nucleophile.

In a typical S_N2 reaction , the nucleophile attacks the carbon atom from the backside relative to the leaving group (the sulfonyl chloride group). This results in an inversion of configuration at the C-7 position. For an S_N2 reaction to occur, the carbon center should be sterically accessible.

Conversely, if the reaction proceeds through an S_N1 mechanism , a carbocation intermediate is formed at the C-7 position. libretexts.org The planar nature of the carbocation allows the nucleophile to attack from either face, leading to a racemic or near-racemic mixture of products, resulting in a loss of stereochemical information. libretexts.org The likelihood of an S_N1 pathway increases with the use of polar protic solvents and for substrates that can form a stable carbocation.

The table below summarizes the expected stereochemical outcomes for nucleophilic substitution reactions at the C-7 position of a single enantiomer of this compound.

Reaction MechanismStereochemical Outcome at C-7Product Configuration
S_N2Inversion of configurationEnantiomerically enriched (opposite configuration to starting material)
S_N1RacemizationRacemic mixture

The rigid nature of the spiro[3.5]nonane framework may also influence the reactivity and stereoselectivity of these reactions by restricting conformational flexibility and influencing the accessibility of the reaction center.

Mechanistic Pathways for Sulfonylation Reactions

Sulfonylation reactions involving alkanesulfonyl chlorides, such as this compound, primarily proceed through two general mechanistic pathways: a direct nucleophilic substitution at the sulfur center or an elimination-addition mechanism involving a sulfene (B1252967) intermediate. The operative pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence of a base.

In the absence of a strong base, or with nucleophiles that are not strongly basic, the reaction is likely to proceed via a direct displacement mechanism. In this pathway, the nucleophile directly attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion.

Conversely, in the presence of a sufficiently strong base, an elimination-addition pathway may become dominant. This mechanism is initiated by the abstraction of a proton from the α-carbon (the carbon adjacent to the sulfonyl group). For this compound, this would be the C7 carbon. This deprotonation leads to the formation of a transient and highly reactive sulfene intermediate, which is subsequently trapped by a nucleophile.

The choice between these two pathways is influenced by several factors, including the acidity of the α-proton, the strength of the base, and the reactivity of the nucleophile.

Detailed Mechanisms of Nucleophilic Displacements at the Sulfonyl Center

Nucleophilic displacement reactions at the sulfonyl sulfur of compounds like this compound are generally considered to proceed via a bimolecular nucleophilic substitution (Sₙ2) type mechanism. libretexts.orgbyjus.com This pathway involves a concerted process where the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs.

The transition state for this Sₙ2-like reaction is proposed to be a trigonal bipyramidal structure. cdnsciencepub.com In this arrangement, the incoming nucleophile and the departing chloride ion occupy the axial positions, while the two oxygen atoms and the carbon of the spiro[3.5]nonane ring lie in the equatorial plane. The reaction proceeds with an inversion of configuration at the sulfur center, although this is not relevant for the achiral this compound.

The rate of these nucleophilic substitution reactions is sensitive to steric hindrance around the sulfonyl group. While there is no specific data for this compound, the spirocyclic structure may impose some steric constraints that could influence the rate of nucleophilic attack compared to simpler linear alkanesulfonyl chlorides.

In solvolysis reactions, where the solvent acts as the nucleophile, the mechanism can be influenced by the solvent's properties. nih.govbeilstein-journals.org For alkanesulfonyl chlorides, these reactions are also generally believed to follow an Sₙ2 pathway. beilstein-journals.org

Kinetic Studies of Key Synthetic and Transformation Steps

While no specific kinetic data for the synthesis or transformation of this compound has been reported, the kinetics of related alkanesulfonyl chloride reactions provide a basis for understanding its likely behavior. The hydrolysis of alkanesulfonyl chlorides, for instance, has been shown to follow different rate laws depending on the pH of the medium, which corresponds to the different mechanistic pathways. tandfonline.comtandfonline.com

In acidic to neutral conditions, where the direct displacement (Sₙ2-S) mechanism is prevalent, the reaction rate is typically first-order with respect to the alkanesulfonyl chloride and independent of the pH. tandfonline.com

Table 1: Postulated Kinetic Behavior for this compound Transformations

Reaction TypePlausible MechanismExpected Rate LawInfluencing Factors
Sulfonylation with a non-basic nucleophileDirect Displacement (Sₙ2-S)Rate = k[Sulfonyl Chloride][Nucleophile]Nucleophile strength, steric hindrance
Base-promoted sulfonylation/hydrolysisElimination-Addition (Sulfene)Rate = k[Sulfonyl Chloride][Base]Base strength, α-proton acidity
Neutral HydrolysisDirect Displacement (Sₙ2-S)Rate = k[Sulfonyl Chloride]Solvent polarity

In basic media, where the elimination-addition (sulfene) mechanism dominates, the reaction rate becomes dependent on the concentration of the base. tandfonline.comtandfonline.com The rate-determining step in this pathway is the initial proton abstraction from the α-carbon. tandfonline.com Kinetic isotope effect studies on other alkanesulfonyl chlorides have supported this, showing a significant rate decrease when the α-hydrogens are replaced with deuterium. tandfonline.com

For this compound, it can be anticipated that its reactions would follow second-order kinetics for nucleophilic substitutions, consistent with an Sₙ2 mechanism. libretexts.org The rate would be dependent on the concentrations of both the sulfonyl chloride and the nucleophile.

Advanced Characterization Methodologies in Spiro 3.5 Nonane 7 Sulfonyl Chloride Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the complex cyclic structure of "Spiro[3.5]nonane-7-sulfonyl chloride". Through ¹H and ¹³C NMR, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

In the ¹H NMR spectrum, the protons on the spiro[3.5]nonane skeleton would exhibit complex splitting patterns due to spin-spin coupling. The proton attached to the carbon bearing the sulfonyl chloride group (C7) is expected to appear as a downfield multiplet, typically in the range of 3.5-4.0 ppm, owing to the strong electron-withdrawing effect of the -SO₂Cl group. The remaining methylene (B1212753) protons of the cyclobutane (B1203170) and cyclohexane (B81311) rings would resonate further upfield, generally between 1.5 and 2.5 ppm.

The ¹³C NMR spectrum provides complementary information, with the spiro carbon atom (C4) appearing as a unique quaternary signal. The carbon atom directly bonded to the sulfonyl chloride group (C7) would be significantly deshielded, with a chemical shift anticipated in the range of 60-70 ppm. The other carbon atoms of the bicyclic system would produce signals in the aliphatic region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for definitively assigning all proton and carbon signals and thus confirming the spiro[3.5]nonane framework.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1, 2, 3 (Cyclobutane CH₂)1.8 - 2.2 (m)25 - 35
4 (Spiro C)-40 - 50
5, 6, 8, 9 (Cyclohexane CH₂)1.5 - 2.0 (m)20 - 30
7 (CH-SO₂Cl)3.5 - 4.0 (m)60 - 70

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions. 'm' denotes a multiplet.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of "this compound", thereby validating its molecular formula of C₉H₁₅ClO₂S. Techniques such as electrospray ionization (ESI) or electron ionization (EI) are used to generate molecular ions, whose mass-to-charge ratio (m/z) is measured with high precision.

The expected exact mass of the molecular ion [M]⁺ of "this compound" can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation patterns observed in the mass spectrum can further corroborate the structure. A common fragmentation pathway for sulfonyl chlorides is the loss of the SO₂ group (64 Da) or the entire SO₂Cl radical.

Interactive Data Table: HRMS Data for this compound

IonMolecular FormulaCalculated Exact MassObserved m/z
[M]⁺C₉H₁₅³⁵ClO₂S222.0481Consistent with calculation
[M+2]⁺C₉H₁₅³⁷ClO₂S224.0452Consistent with calculation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in "this compound". The most characteristic vibrations are associated with the sulfonyl chloride group.

The IR spectrum will prominently feature strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, which are typically observed in the regions of 1370-1340 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-Cl stretching vibration gives rise to a strong absorption in the lower frequency region, usually between 600 and 500 cm⁻¹. Additionally, C-H stretching vibrations of the aliphatic rings will be observed around 2950-2850 cm⁻¹.

Raman spectroscopy, which is sensitive to changes in polarizability, also provides valuable information. The S=O and S-Cl stretching vibrations are typically Raman-active and can be used to confirm the presence of the sulfonyl chloride functionality.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
-SO₂ClAsymmetric S=O Stretch1370 - 1340 (Strong)Active
-SO₂ClSymmetric S=O Stretch1180 - 1160 (Strong)Active
-SO₂ClS-Cl Stretch600 - 500 (Strong)Active
C-H (aliphatic)C-H Stretch2950 - 2850 (Medium-Strong)Active

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

For crystalline samples of "this compound", single-crystal X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule, offering an unambiguous confirmation of its three-dimensional structure.

The analysis would reveal the conformation of the cyclobutane and cyclohexane rings and their spatial relationship around the central spiro atom. Furthermore, X-ray crystallography can establish the absolute configuration of chiral centers, should the molecule be resolved into its enantiomers. Intermolecular interactions in the solid-state packing can also be elucidated, providing insights into the crystal lattice forces. The resulting crystal structure would serve as the ultimate proof of the compound's identity and stereochemistry.

Interactive Data Table: Illustrative Crystallographic Parameters for a Spiro Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1082.1
Z4

Note: These are example parameters and would need to be determined experimentally for "this compound".

Computational and Theoretical Investigations of Spiro 3.5 Nonane 7 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For Spiro[3.5]nonane-7-sulfonyl chloride, these calculations can provide insights into the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.

Detailed analysis of the electronic properties can highlight the electrophilic and nucleophilic centers within the molecule. For instance, the sulfonyl chloride group (-SO₂Cl) is a strong electron-withdrawing group, which significantly influences the electronic environment of the spirocyclic framework. The sulfur atom is expected to be highly electrophilic, making it susceptible to nucleophilic attack, a key step in many of its characteristic reactions.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

Property Predicted Characteristic for this compound Implication
Molecular Electrostatic Potential (MEP) Negative potential around oxygen and chlorine atoms; Positive potential around the sulfur atom and adjacent ring protons. Guides understanding of non-covalent interactions and sites for electrophilic/nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily localized on the sulfonyl chloride moiety. The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule.

| Natural Bond Orbital (NBO) Analysis | Strong polarization of the S-Cl and S-O bonds. | Reveals the nature of bonding and intramolecular charge transfer interactions. |

These calculations are foundational for predicting the reactivity of this compound in various chemical transformations.

Conformational Analysis of this compound Derivatives

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis of this compound and its derivatives involves identifying the stable arrangements of atoms in space (conformers) and the energy barriers between them. The spirocyclic nature of this compound, featuring a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring, introduces significant conformational constraints.

The cyclohexane ring can adopt chair, boat, and twist-boat conformations. The presence of the spiro-fused cyclobutane ring and the bulky sulfonyl chloride group will influence the relative stabilities of these conformers. Computational methods can be used to calculate the energies of different conformations, providing a detailed potential energy surface. For derivatives, the nature and position of substituents will further modulate the conformational preferences. Such studies have been performed on various spirocyclic systems, revealing the subtle interplay of steric and electronic effects that govern their shape. rsc.org

Table 2: Illustrative Conformational Energy Profile

Conformer of Cyclohexane Ring Relative Energy (kcal/mol) Key Structural Feature
Chair (equatorial -SO₂Cl) 0 (most stable) The bulky sulfonyl chloride group is in a less sterically hindered equatorial position.
Chair (axial -SO₂Cl) > 5 Significant steric strain due to 1,3-diaxial interactions.
Twist-Boat ~ 5-6 A flexible conformation that is an intermediate in the chair-flipping process.

Understanding the preferred conformations is critical for predicting the molecule's interaction with other molecules, such as enzymes or receptors.

Molecular Dynamics Simulations of Spirocyclic Systems

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent).

For a system involving this compound, MD simulations can be used to:

Explore the conformational landscape and the transitions between different conformers.

Analyze the flexibility of the spirocyclic rings.

Study the interaction with solvent molecules, which can influence reactivity.

Simulate the behavior of the molecule in a biological environment, such as near a protein. researchgate.net

These simulations provide a bridge between the static, minimized structures from quantum calculations and the dynamic reality of molecules in solution.

Docking Studies of Spiro[3.5]nonane Derivatives (Focus on interaction, not biological effect)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful for understanding how a molecule like a derivative of Spiro[3.5]nonane might interact with a protein's active site. The focus here is on the nature of the intermolecular interactions rather than the resulting biological outcome.

Docking studies can identify key interactions such as:

Hydrogen bonds: The oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors.

Hydrophobic interactions: The nonpolar spiro[3.5]nonane hydrocarbon framework can engage in hydrophobic interactions with nonpolar residues of a protein.

Table 3: Potential Intermolecular Interactions Identified by Docking Studies

Type of Interaction Potential Interacting Group on Spiro[3.5]nonane Derivative Potential Interacting Partner (e.g., in a Protein)
Hydrogen Bonding Sulfonyl oxygens Amino acid residues with -OH or -NH groups (e.g., Serine, Tyrosine, Lysine)
Hydrophobic Interactions Cyclobutane and cyclohexane rings Nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine)

By analyzing the binding poses and the energies associated with these interactions, researchers can gain a detailed understanding of how spiro[3.5]nonane derivatives recognize and bind to specific molecular targets. nih.govmdpi.com

Applications in Complex Molecule Synthesis and Chemical Probe Development

Spiro[3.5]nonane-7-sulfonyl Chloride as a Versatile Synthetic Building Block

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily due to the reactivity of the sulfonyl chloride functional group. This group readily reacts with a wide range of nucleophiles, such as amines, alcohols, and phenols, to form stable sulfonamides, sulfonates, and related derivatives. This reactivity allows for the straightforward incorporation of the rigid spiro[3.5]nonane scaffold into larger, more complex molecular architectures.

The spiro[3.5]nonane core itself is a desirable feature in modern drug discovery. Molecules containing spirocycles often exhibit improved physicochemical properties compared to their flatter, sp2-rich counterparts. researchgate.net The three-dimensional character imparted by the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets. nih.gov Natural products featuring the spiro[3.5]nonane moiety have been identified, highlighting the biological relevance of this structural motif. nih.gov

The utility of this compound as a synthetic intermediate is documented in patent literature, for instance, in the development of inhibitors for phospholipid synthesis, demonstrating its application in creating biologically active complex molecules. chiralen.com The primary transformation involves the reaction of the sulfonyl chloride with an appropriate amine to forge a key sulfonamide linkage, connecting the spirocyclic core to other pharmacophoric elements.

Table 1: Representative Reactions of this compound

Reactant Nucleophile Product Class Significance
This compound Primary/Secondary Amine (R-NH₂) Sulfonamide Forms stable linkages, incorporating the spiro scaffold into diverse molecular structures.
This compound Alcohol (R-OH) Sulfonate Ester Introduces the spiro motif via an ester linkage, useful for creating prodrugs or modifying solubility.

Strategies for Creating Compound Libraries Based on the Spiro[3.5]nonane Core

The creation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules to identify new therapeutic leads. researchgate.net The spiro[3.5]nonane core is an attractive scaffold for library synthesis due to its sp³-rich, three-dimensional nature, which allows for the exploration of new and underexplored chemical space. nih.govresearchgate.net

Several strategies can be employed to generate compound libraries from the spiro[3.5]nonane core, starting with derivatives like this compound.

Parallel Synthesis: This is the most direct approach. This compound can be reacted with a large collection of diverse amines in a parallel fashion, where each reaction is carried out in a separate vessel (e.g., in a 96-well plate). This method rapidly generates a library of distinct sulfonamide products, with variability introduced by the choice of amine. This allows for a systematic exploration of the chemical space around the sulfonamide linkage.

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally complex and diverse molecules, often generating multiple different scaffolds from a common starting point. nih.govresearchgate.net A DOS strategy involving the spiro[3.5]nonane core could utilize the sulfonyl chloride as a handle to initiate divergent reaction pathways. For example, after an initial reaction, subsequent intramolecular cyclizations or rearrangements could be triggered, leading to a variety of novel, more complex spirocyclic skeletons.

The key advantage of using the spiro[3.5]nonane scaffold is the introduction of conformational rigidity and a well-defined three-dimensional geometry into the library members, which can lead to more specific and potent interactions with protein targets. nih.govnih.gov

Table 2: Library Synthesis Strategies for the Spiro[3.5]nonane Core

Strategy Description Points of Diversity Resulting Library
Parallel Synthesis Reaction of the core scaffold with a collection of building blocks in separate, parallel reactions. The building block attached to the sulfonyl chloride group (e.g., diverse amines). A focused library of analogues with a common spiro[3.5]nonane sulfonamide core.

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. spirochem.comresearchgate.net By systematically modifying a molecule's structure and assessing the impact on its function, researchers can optimize lead compounds to improve potency, selectivity, and pharmacokinetic properties. spirochem.com

This compound is an ideal starting point for SAR studies. The sulfonyl chloride group acts as a reactive handle for derivatization. By reacting it with a curated set of amines, a medicinal chemist can generate a series of analogues where the spiro[3.5]nonane core remains constant, but the substituent attached to the sulfonamide nitrogen is systematically varied.

For example, an SAR campaign could involve exploring:

Size and Steric Bulk: Using a series of alkylamines of increasing size (e.g., methylamine, ethylamine, isopropylamine) to probe the steric tolerance of the target's binding pocket.

Electronic Effects: Incorporating anilines with electron-donating or electron-withdrawing groups to determine the optimal electronic properties for activity.

Pharmacophoric Features: Introducing groups capable of hydrogen bonding, charged interactions, or other specific molecular interactions.

This systematic derivatization allows for the mapping of the target's binding site and provides invaluable information for designing more effective chemical probes or drug candidates. spirochem.comnih.gov The rigidity of the spiro[3.5]nonane scaffold is particularly advantageous in this context, as it reduces the conformational ambiguity of the analogues, making the interpretation of SAR data more straightforward. nih.gov

Table 3: Illustrative SAR Derivatization of this compound

Derivative Class R-Group on Amine Nucleophile Property Being Probed Potential SAR Insight
Aliphatic Sulfonamides -CH₃, -CH₂CH₃, -CH(CH₃)₂ Steric bulk Determines the size of the binding pocket.
Aromatic Sulfonamides -C₆H₅, -C₆H₄-F, -C₆H₄-OCH₃ Electronic effects Reveals if electron-rich or -poor rings enhance activity.

Future Research Directions and Emerging Avenues for Spiro 3.5 Nonane 7 Sulfonyl Chloride

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of Spiro[3.5]nonane-7-sulfonyl chloride will likely focus on principles of green chemistry to enhance efficiency and minimize environmental impact. rsc.orgnih.govrsc.org Current synthetic strategies for sulfonyl chlorides and spirocycles often rely on harsh reagents and generate significant waste. rsc.org Future methodologies could explore more environmentally benign approaches.

Key areas for development include:

Catalytic Oxidative Chlorination: Moving away from stoichiometric and often hazardous chlorinating agents like chlorine gas, research could focus on catalytic systems. rsc.org Metal-free catalytic systems, for instance, offer a more sustainable alternative. rsc.org

Alternative Solvents: The use of sustainable and less hazardous solvents is a cornerstone of green chemistry. rsc.org Research into the use of alternative solvents for the synthesis of sulfonyl chlorides is an active area. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of spirocyclic compounds, often under solvent-free conditions. nih.gov This technology could be adapted for the synthesis of this compound to reduce reaction times and energy consumption.

One-Pot Syntheses: Designing multi-component, one-pot reactions can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent use. nih.gov

Table 1: Comparison of Traditional vs. Future Synthetic Approaches

Feature Traditional Synthesis Future Sustainable Synthesis
Reagents Stoichiometric, often hazardous Catalytic, environmentally benign
Solvents Conventional organic solvents Green and alternative solvents
Energy Input Conventional heating Microwave irradiation, lower energy
Efficiency Multiple steps, lower yields One-pot reactions, higher yields
Waste Significant byproduct generation Minimized waste, recyclable catalysts

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the sulfonyl chloride group in this compound opens up a vast landscape of potential chemical transformations. Future research will likely uncover novel reaction pathways and the catalytic systems that enable them.

Potential areas of exploration include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. acs.orgnih.gov Heterogeneous photocatalysts could be employed for the synthesis of sulfonyl chlorides from various precursors, providing a sustainable alternative to traditional methods. acs.orgnih.gov

Transition-Metal Catalysis: While aiming for metal-free systems is a goal of green chemistry, transition-metal catalysis will continue to play a crucial role in discovering new reactions. Novel catalysts could enable previously inaccessible transformations of the sulfonyl chloride group or the spirocyclic core.

Bimolecular Nucleophilic Substitution (SN2) Reactions: The solvolysis of alkanesulfonyl chlorides typically proceeds through a concerted SN2 mechanism. nih.gov A deeper understanding of the factors governing this pathway for a sterically demanding substrate like this compound could lead to more controlled and selective reactions.

Reactions with Unsaturated Compounds: Sulfonyl chlorides can react with a variety of unsaturated compounds, including alkenes, alkynes, and imines, through various mechanisms such as annulations and radical reactions. magtech.com.cnresearchgate.net Exploring these reactions with this compound could lead to the synthesis of novel and complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Technologies for Scalable Production

For this compound to find widespread application, its scalable and efficient production is paramount. Flow chemistry and automated synthesis technologies offer promising solutions to this challenge. rsc.orgmdpi.comrsc.org

Key advantages of these technologies include:

Enhanced Safety and Control: Many reactions for synthesizing sulfonyl chlorides are highly exothermic. rsc.orgrsc.org Continuous flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters and minimizing the risk of thermal runaway. rsc.orgrsc.org

Increased Efficiency and Throughput: Flow chemistry can significantly improve reaction efficiency and product quality. mdpi.com Automated systems can operate continuously, leading to higher throughput compared to batch processes. mdpi.com

Process Automation: Automated synthesis platforms can perform entire synthetic sequences with minimal human intervention, reducing the risk of error and increasing reproducibility. sigmaaldrich.comchemspeed.comprotheragen.ai These platforms can be programmed to perform a wide range of reactions, including those necessary for the synthesis of complex molecules. sigmaaldrich.com

Table 2: Potential Benefits of Flow Chemistry and Automation

Technology Key Benefits for this compound Production
Flow Chemistry Improved safety, precise control over reaction conditions, enhanced scalability. rsc.orgmdpi.comrsc.orgnih.gov
Automated Synthesis Increased throughput, reduced human error, high reproducibility, access to a wider chemical space. sigmaaldrich.comchemspeed.comprotheragen.ainih.govnih.gov

Investigation of this compound in Materials Science and Polymer Chemistry

The rigid and three-dimensional nature of the spirocyclic framework in this compound makes it an intriguing building block for new materials and polymers.

Future research could explore its potential in:

Expanding Monomers: Spirocyclic compounds, particularly spiroorthoesters, have been investigated as expanding monomers to counteract volume shrinkage during polymerization. mdpi.comtandfonline.comrsc.orgrsc.org While this compound is not a traditional expanding monomer, its derivatives could be designed to possess this property, leading to applications in high-performance adhesives and composites.

Novel Polymer Architectures: The incorporation of spirocyclic units into polymer backbones can lead to materials with enhanced thermal stability, solubility, and unique optoelectronic properties. dtic.milmdpi.comrsc.org The sulfonyl chloride group can be used as a reactive handle to either initiate polymerization or to functionalize existing polymers.

Functional Materials: The unique properties of spiro compounds have been utilized in the development of materials for organic electronics. mdpi.com The specific electronic and morphological effects of the Spiro[3.5]nonane moiety could be investigated for potential applications in this field.

Interdisciplinary Research Integrating Synthesis with Advanced Biophysical Studies

The prevalence of spirocycles in natural products and their increasing use in drug discovery highlight their biological relevance. nih.gov Interdisciplinary research combining the synthesis of this compound derivatives with advanced biophysical studies could uncover novel biological activities.

Emerging avenues include:

Design of Bioactive Scaffolds: The spirocyclic core provides a rigid three-dimensional scaffold that can be decorated with various functional groups through the sulfonyl chloride handle. This allows for the systematic exploration of structure-activity relationships and the design of potent and selective bioactive molecules. mdpi.com

Computational Modeling: Computational studies can provide valuable insights into the conformational preferences and potential biological targets of this compound derivatives. aip.orgresearchgate.net These studies can guide the design of new compounds with desired biological activities.

Biophysical Characterization: Techniques such as X-ray crystallography and various spectroscopic methods can be used to characterize the interactions of these compounds with biological macromolecules, elucidating their mechanism of action at the molecular level. news-medical.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of Spiro[3.5]nonane-7-sulfonyl chloride?

  • Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to confirm spirocyclic geometry and sulfonyl chloride functionality. Infrared (IR) spectroscopy can validate the S=O and S-Cl bonds (1,650–1,400 cm⁻¹ and 600–500 cm⁻¹, respectively). Elemental analysis (e.g., chloride content) should align with theoretical values. For chloride quantification, dissolve the compound in hot water, acidify with nitric acid, and titrate with silver nitrate TS to detect Cl⁻ ions .

Q. How can researchers assess the purity of this compound, especially for trace impurities?

  • Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection at 210–230 nm to separate and quantify organic impurities. For inorganic residues (e.g., sulfate), dissolve the compound in hot water, acidify with HCl, and add barium chloride TS; turbidity indicates sulfate contamination . Titration methods from pharmacopeial standards (e.g., USP-NF) are applicable for quantifying reactive chloride groups .

Q. What are the optimal storage conditions to prevent decomposition of this compound?

  • Methodological Answer: Store under anhydrous conditions in a desiccator with silica gel. Avoid exposure to moisture or bases, which can hydrolyze the sulfonyl chloride group. Stability studies should monitor Cl⁻ release over time using ion chromatography, referencing USP guidelines for reagent storage .

Advanced Research Questions

Q. How can hydrolysis kinetics of this compound be systematically studied under varying pH conditions?

  • Methodological Answer: Prepare buffered solutions (pH 2–12) and monitor hydrolysis via NMR or HPLC. Use pseudo-first-order kinetics by maintaining excess water. For acidic conditions, track H⁺ consumption via pH stat; for alkaline conditions, quantify Cl⁻ release. Computational modeling (e.g., density functional theory) can predict transition states and validate experimental rate constants .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound with nucleophiles?

  • Methodological Answer: Design comparative studies using standardized nucleophiles (e.g., amines, alcohols) under controlled humidity and solvent polarity. Analyze competing pathways (e.g., SN2 vs. radical mechanisms) via trapping experiments (e.g., TEMPO for radicals) and kinetic isotope effects. Cross-reference findings with computational studies to reconcile discrepancies .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

  • Methodological Answer: Perform molecular docking or DFT calculations to model steric and electronic effects of the spirocyclic framework. Compare Fukui indices for electrophilic/nucleophilic sites with experimental outcomes (e.g., sulfonamide vs. sulfonate formation). Validate models using crystallographic data or Hammett correlations .

Data Contradiction and Synthesis Optimization

Q. How should researchers address variability in synthetic yields of this compound across literature reports?

  • Methodological Answer: Conduct a meta-analysis of reaction conditions (e.g., temperature, solvent, catalyst loading). Use design of experiments (DoE) to identify critical factors (e.g., SO₂Cl₂ stoichiometry, spiro precursor purity). Reproduce key syntheses with strict adherence to USP-grade reagents and document deviations .

Q. What protocols ensure reproducibility in sulfonylation reactions using this compound?

  • Methodological Answer: Standardize reaction setups by pre-drying solvents (e.g., CH₂Cl₂ over molecular sieves) and using inert atmospheres. Characterize intermediates via LC-MS to detect side products. Publish detailed procedural logs, including failure cases, to align with reproducibility guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.